Beta-Amyloid (31-35) is a peptide fragment derived from the larger beta-amyloid peptide, which plays a significant role in the pathophysiology of Alzheimer's disease. This specific fragment is part of the amyloid-beta peptide sequence that aggregates to form plaques, a hallmark of Alzheimer's disease. The study of beta-Amyloid (31-35) is crucial for understanding its neurotoxic effects and potential therapeutic targets.
Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The beta-Amyloid (31-35) fragment specifically arises from the cleavage of longer amyloid-beta sequences, primarily from the 42-amino-acid form, which is known to have a higher aggregation propensity compared to its shorter counterparts like beta-Amyloid (40) and beta-Amyloid (38) .
This peptide is classified as a neurotoxic oligomer that can disrupt synaptic function and contribute to neurodegeneration in Alzheimer's disease. The aggregation of these peptides leads to the formation of insoluble fibrils that accumulate in the brain, causing inflammation and neuronal damage .
The synthesis of beta-Amyloid (31-35) can be achieved through solid-phase peptide synthesis methods, which involve the stepwise addition of protected amino acids to a growing peptide chain. This method allows for precise control over the sequence and composition of the peptide. Specifically, techniques such as Fmoc (9-fluorenylmethyloxycarbonyl) protection are commonly employed to ensure high purity and yield .
The molecular structure of beta-Amyloid (31-35) consists of five amino acids: aspartic acid, glutamic acid, phenylalanine, alanine, and glutamic acid. The sequence is represented as:
Beta-Amyloid (31-35) undergoes several chemical reactions that contribute to its aggregation and toxicity. These include:
The aggregation kinetics can be studied using techniques such as Thioflavin T binding assays, which quantify fibril formation by measuring fluorescence changes upon binding to amyloid structures .
The mechanism by which beta-Amyloid (31-35) exerts its neurotoxic effects involves several pathways:
Studies have shown that exposure to beta-Amyloid fragments increases tau phosphorylation levels in neuronal cultures, implicating it in Alzheimer's disease pathology .
Relevant analyses include circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into the secondary structure and aggregation states under various conditions .
Beta-Amyloid (31-35) has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2